molecular formula C8H9N5 B1317910 [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine CAS No. 950769-01-4

[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine

Cat. No. B1317910
Key on ui cas rn: 950769-01-4
M. Wt: 175.19 g/mol
InChI Key: ZOTWLOCOCZAXCJ-UHFFFAOYSA-N
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Patent
US07829584B2

Procedure details

A catalytic amount of Raney 2800 nickel in water (Aldrich; withdrawn as a wet slurry with the tip of a spatula) was added under air to a translucent slurry of 2-[1,2,4]triazol-1-yl-nicotinonitrile (1.053 g, 6.16 mmol), as prepared in the previous step, in 2 M NH3/MeOH (50 mL). The flask was then sealed with a septum, the air was removed from the system, and the flask was flushed with H2 gas under balloon pressure. The reaction was stirred at rt under H2 for 11 h (TLC showed no starting material remained), and the bulk of the Raney nickel was then removed with a magnet. The translucent white reaction mixture was then diluted with DCM (50 mL), filtered, and the translucent filtrate was concentrated under vacuum to provide the title compound as a beige crystalline solid (988 mg, 92%).
Quantity
1.053 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:13]=[CH:12][CH:11]=[CH:10][C:7]=2[C:8]#[N:9])[CH:5]=[N:4][CH:3]=[N:2]1>O.N.CO.[Ni]>[N:1]1([C:6]2[C:7]([CH2:8][NH2:9])=[CH:10][CH:11]=[CH:12][N:13]=2)[CH:5]=[N:4][CH:3]=[N:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.053 g
Type
reactant
Smiles
N1(N=CN=C1)C1=C(C#N)C=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
N.CO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt under H2 for 11 h (TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
withdrawn as a wet slurry with the tip of a spatula)
CUSTOM
Type
CUSTOM
Details
The flask was then sealed with a septum
CUSTOM
Type
CUSTOM
Details
the air was removed from the system
CUSTOM
Type
CUSTOM
Details
the flask was flushed with H2 gas under balloon pressure
CUSTOM
Type
CUSTOM
Details
was then removed with a magnet
ADDITION
Type
ADDITION
Details
The translucent white reaction mixture was then diluted with DCM (50 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the translucent filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
N1(N=CN=C1)C1=NC=CC=C1CN
Measurements
Type Value Analysis
AMOUNT: MASS 988 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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